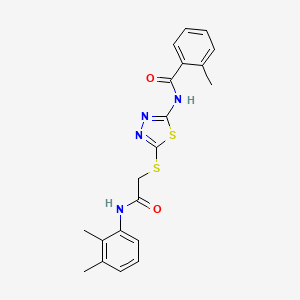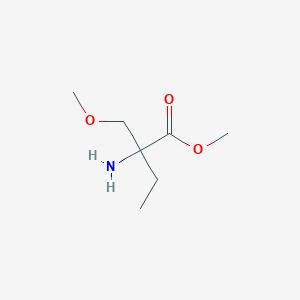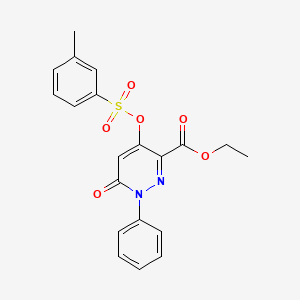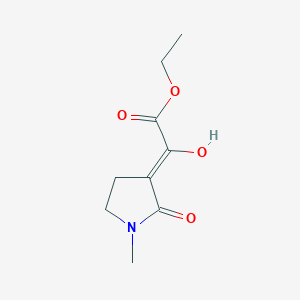
Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate is a chemical compound with the molecular formula C12H17NO4. It is commonly known as Ethyl pyruvate and has been the focus of scientific research for several years. Ethyl pyruvate is a derivative of pyruvic acid and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Efficient Syntheses of Pyrrole Derivatives
Research indicates the potential of Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate in the synthesis of pyrrole derivatives. A study by Dawadi and Lugtenburg (2011) demonstrated the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives using ethyl 2-chloroacetoacetate. This method provides access to a library of important pyrrole systems, highlighting the compound's utility in synthesizing novel pyrrole derivatives with potential applications in various fields, including medicinal chemistry and materials science (Dawadi & Lugtenburg, 2011).
Quantum Chemical Investigation of Molecular Properties
Another study focused on the quantum chemical and thermodynamic properties of related pyrrolidinone derivatives, demonstrating the importance of such compounds in understanding molecular interactions and properties. Bouklah et al. (2012) used DFT and quantum chemical calculations to investigate the electronic properties, including HOMO and LUMO energies, of substituted pyrrolidinones. This research contributes to the fundamental understanding of molecular behavior, which is crucial for the development of new materials and drugs (Bouklah et al., 2012).
Antimicrobial Activities of Secondary Metabolites
Research into the antimicrobial properties of secondary metabolites related to Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate has also been conducted. Miao et al. (2012) isolated and evaluated two secondary metabolites from Talaromyces verruculosus for their antimicrobial activities. This study illustrates the potential for discovering new antimicrobial agents from compounds structurally related to Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate, thereby contributing to the ongoing search for new treatments for infectious diseases (Miao et al., 2012).
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, Kakehi, Ito, and Matsubara (1995) developed a one-pot synthesis method for 2H-Pyrano(3,2-a)indolizin-2-one derivatives. This research underscores the versatility of Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate in synthesizing complex heterocyclic structures that have potential applications in drug discovery and development (Kakehi et al., 1995).
properties
IUPAC Name |
ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9(13)7(11)6-4-5-10(2)8(6)12/h11H,3-5H2,1-2H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOBHBYVTKYSCG-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCN(C1=O)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

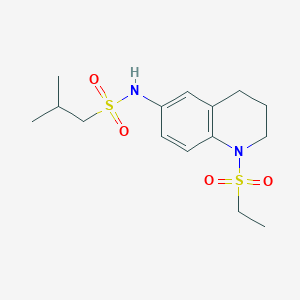
![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)
![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2739791.png)
![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)
![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)
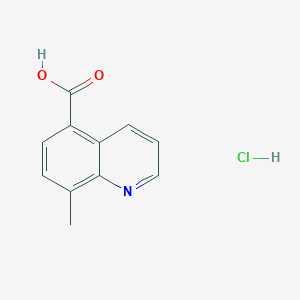
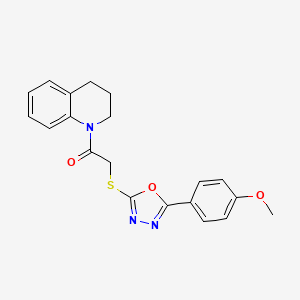

![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
